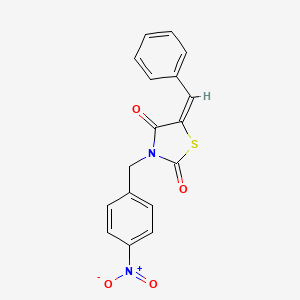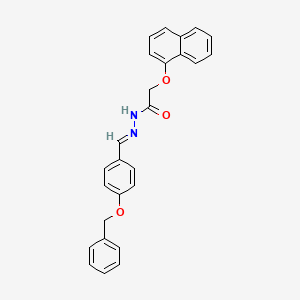![molecular formula C21H18ClN5O4S B11975143 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-clorobencil)-1,3-dimetil-8-[(4-nitrobencil)tio]-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(4-clorobencil)-1,3-dimetil-8-[(4-nitrobencil)tio]-3,7-dihidro-1H-purina-2,6-diona implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación de 4-clorobencil bromuro: Esto se puede sintetizar haciendo reaccionar alcohol 4-clorobencílico con bromuro de bromodimetilsulfonio (BDMS) o reflujando una mezcla de 4-clorobenzaldehído, cloro trimetilsilano, 1,1,3,3-tetrametil disiloxano y bromuro de litio.
Formación de tioéter: El grupo 4-nitrobencilo se introduce a través de una reacción de sustitución nucleofílica con un derivado de tiol adecuado.
Construcción del núcleo de purina: El núcleo de purina se construye a través de una serie de reacciones de ciclización que involucran intermedios apropiados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitro puede sufrir reducción para formar un grupo amino en condiciones adecuadas.
Reducción: El compuesto puede reducirse usando agentes reductores comunes como el hidrógeno en presencia de un catalizador.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Gas hidrógeno con catalizador de paladio, hidruro de aluminio y litio.
Reactivos de sustitución: Nucleófilos como tioles, aminas.
Productos principales
Productos de reducción: Derivados amino.
Productos de sustitución: Varios derivados de purina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas debido a su estructura única.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Podría usarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Los grupos nitro y clorobencilo pueden interactuar con enzimas y receptores, potencialmente inhibiendo o modulando su actividad. El núcleo de purina también puede desempeñar un papel en la unión a ácidos nucleicos o proteínas, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de 4-clorobencilo
- Bromuro de 4-clorobencilo
- Alcohol 4-clorobencílico
Unicidad
En comparación con compuestos similares, 7-(4-clorobencil)-1,3-dimetil-8-[(4-nitrobencil)tio]-3,7-dihidro-1H-purina-2,6-diona tiene una estructura más compleja, lo que puede conferir actividades biológicas y reactividad química únicas. La presencia de ambos grupos nitro y tioéter, junto con el núcleo de purina, lo distingue de los derivados de bencilo más simples.
Propiedades
Fórmula molecular |
C21H18ClN5O4S |
|---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C21H18ClN5O4S/c1-24-18-17(19(28)25(2)21(24)29)26(11-13-3-7-15(22)8-4-13)20(23-18)32-12-14-5-9-16(10-6-14)27(30)31/h3-10H,11-12H2,1-2H3 |
Clave InChI |
UYPXXSZRHRDXDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975065.png)
![9-Bromo-5-(3-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975069.png)


![N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide](/img/structure/B11975102.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975116.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11975124.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975137.png)


